molecular formula C20H25NO2 B8034811 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one

17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one

Cat. No.: B8034811
M. Wt: 311.4 g/mol
InChI Key: AZFLJNIPTRTECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one, more commonly known as Dienogest or STS 557, is a synthetic steroid compound with significant research value due to its multifaceted hormonal activity. Its molecular formula is C20H25NO2, and it is characterized by a 17α-cyanomethyl group attached to the steroid backbone . This compound is provided as a high-purity material, with total impurities of less than 0.1%, to ensure consistency and reliability in research settings . In scientific studies, this compound has demonstrated potent interceptive (pregnancy-preventing) and post-implantational pregnancy-terminating activities in various animal models, including rabbits, mice, and rats . Its primary mechanism of action is attributed to its well-characterized antiprogestagenic properties, which allow it to antagonize the effects of progesterone, a key hormone in the establishment and maintenance of pregnancy . Research indicates that its effects are not mediated by luteolysis but rather through peripheral mechanisms, including morphological changes to the endometrium and acceleration of tubal egg transport . Investigations into its effects on male reproductive organs have shown that administration can induce reversible alterations, including regressive changes in seminiferous tubules and reduced sperm motility, which are fully recovered after treatment cessation . This compound has been found to exhibit more marked nidation-inhibiting effects than levonorgestrel in post-coital treatments . As a versatile research tool, this compound is critical for studies in endocrinology, reproductive biology, and the development of hormonal agents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFLJNIPTRTECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one involves multiple steps, starting from basic steroidal compoundsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Contraceptive Use

Dienogest is primarily utilized as an active ingredient in contraceptive formulations. It serves as a progestogen component in combined oral contraceptives, providing effective prevention of ovulation and regulation of menstrual cycles. Its efficacy and safety profile make it a preferred choice among newer contraceptive options.

Case Study: Efficacy in Contraception

A clinical study demonstrated that Dienogest, when combined with estrogen, significantly reduced the incidence of ovulation compared to placebo groups. The study reported a 99% effectiveness rate in preventing pregnancy over a 12-month period .

Hormone Replacement Therapy (HRT)

Dienogest is also employed in hormone replacement therapy for postmenopausal women. It helps alleviate symptoms associated with menopause, such as hot flashes and osteoporosis risk, by mimicking natural progesterone effects.

Data Table: Comparison of HRT Formulations

Formulation TypeActive IngredientsBenefits
Combined HRTEstrogen + DienogestReduces menopausal symptoms
Sequential HRTEstrogen + ProgestinMimics natural menstrual cycle
Continuous HRTEstrogen + DienogestMaintains stable hormone levels

Treatment of Endometriosis

Dienogest is recognized for its role in the management of endometriosis. It exhibits anti-inflammatory properties that can help reduce the size and pain associated with endometrial tissue growth outside the uterus.

Case Study: Impact on Endometriosis Symptoms

In a randomized controlled trial involving women diagnosed with endometriosis, subjects treated with Dienogest reported a significant reduction in pelvic pain and lesion size after six months of treatment compared to those receiving placebo .

Antiproliferative Effects

Research indicates that Dienogest has antiproliferative effects on endometrial tissue, making it beneficial for treating conditions characterized by excessive cell growth.

Long-term Toxicological Studies

Long-term studies have evaluated the safety profile of Dienogest at various dosages in animal models. Results indicated that while there were some reversible alterations in reproductive organs, no significant long-term toxicity was observed at therapeutic doses .

Anti-androgenic Properties

Dienogest exhibits anti-androgenic effects, making it useful in treating conditions like polycystic ovary syndrome (PCOS) where androgen levels are elevated.

Clinical Insights

In patients with PCOS, Dienogest has been shown to improve symptoms such as hirsutism (excessive hair growth) and acne, contributing to overall hormonal balance and improved quality of life .

Mechanism of Action

The mechanism of action of 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one involves binding to progesterone receptors in the endometrium, leading to changes in gene expression that inhibit ovulation and reduce endometrial proliferation. It also decreases plasma estradiol levels by promoting apoptosis of granulosa cells in the ovary .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares dienogest with structurally related estra-4,9-dien-3-one derivatives, highlighting key substitutions, receptor interactions, and therapeutic applications:

Compound Name (IUPAC) Key Structural Features Receptor Activity Therapeutic Use Metabolic Pathway Notable Research Findings
Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) C17-cyanomethyl, 4,9-diene Progesterone agonist (PR-B upregulation) Endometriosis, contraception Hepatic CYP3A4 Reverses progesterone resistance in endometriosis by modulating PR-B/PR-A ratio
Mifepristone (RU-486; 11β-(4-dimethylaminophenyl)-17β-hydroxy-17α-propynyl-estra-4,9-dien-3-one) C11-dimethylaminophenyl, C17-propynyl Antiprogesterone, antiglucocorticoid (GR antagonist) Cushing’s syndrome, medical abortion CYP3A-mediated hydroxylation Inhibits ferroptosis via PPAR-γ activation; suppresses TNF-α-induced necroptosis
Asoprisnil (11β-[4-(hydroxyiminomethyl)phenyl]-17β-methoxy-17α-methoxymethyl-estra-4,9-dien-3-one) C11-(4-hydroxyiminomethylphenyl), C17-methoxymethyl/methoxy Selective progesterone receptor modulator (mixed agonist/antagonist) Uterine fibroids, endometriosis Not fully characterized Synthesized with 47–58% yield from hydroxyestradienone; binds PR in agonist conformation
R 1881 (Methyltrienolone; 17β-hydroxy-17α-methyl-estra-4,9,11-triene-3-one) C17-methyl, 4,9,11-triene Androgen receptor agonist (non-aromatizable) Androgen receptor studies Minimal metabolism Directly defeminizes rodent behavior without estrogen conversion
AG-205 (11β,17β)-11-(4-aminophenyl)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one) C11-(4-aminophenyl), C17-propynyl Progesterone receptor membrane component 1 (PGRMC1) inhibitor Experimental cancer therapy Not reported Inhibits Leydig cell tumor progression in transgenic mice
ZK 230211 (11β-(4-acetylphenyl)-17β-hydroxy-17α-pentafluoroethyl-estra-4,9-dien-3-one) C11-(4-acetylphenyl), C17-pentafluoroethyl PR antagonist with reduced glucocorticoid activity Breast cancer, antiproliferative therapies Hepatic enzymes 500-fold lower glucocorticoid receptor binding vs. mifepristone

Detailed Comparative Analysis

Mifepristone (RU-486)
  • Structural Differences: The C11-dimethylaminophenyl and C17-propynyl groups confer dual antiprogesterone and antiglucocorticoid activity, unlike dienogest’s selective PR agonism .
  • Therapeutic Contrast: While dienogest treats endometriosis via PR-B upregulation, mifepristone antagonizes PR and GR, making it suitable for abortion and Cushing’s syndrome .
  • Metabolism: Mifepristone undergoes CYP3A-mediated hydroxylation, leading to mechanism-based inactivation of CYP2B6 . Dienogest’s metabolism is less characterized but involves CYP3A4 .
Asoprisnil
  • Mechanistic Divergence: Asoprisnil’s C11-(4-hydroxyiminomethylphenyl) substitution allows mixed PR agonist/antagonist activity, whereas dienogest acts as a pure agonist .
  • Clinical Applications : Both treat endometriosis, but asoprisnil is also effective in uterine fibroids due to its SPRM profile .
ZK 230211
  • Receptor Selectivity : The C17-pentafluoroethyl group reduces glucocorticoid receptor binding by >99% compared to mifepristone, enhancing safety in long-term use .
AG-205
  • Novel Target: Unlike dienogest’s nuclear PR targeting, AG-205 inhibits PGRMC1, a membrane-associated progesterone receptor linked to cancer progression .

Biological Activity

17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one, commonly known as dienogest , is a synthetic progestogen with significant biological activity, primarily utilized in contraceptive formulations and hormone replacement therapies. This compound has garnered attention due to its unique structure, which includes a cyanomethyl group at the 17α position and a hydroxyl group at the 17β position. This article reviews the biological activities of dienogest, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20H25NO2
  • Molecular Weight : 311.4 g/mol
  • IUPAC Name : 17α-Cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one

Dienogest exhibits its biological activity primarily through its interaction with progesterone receptors. It acts as a progesterone receptor agonist , leading to several reproductive and non-reproductive effects:

  • Contraceptive Effect : By binding to progesterone receptors, dienogest inhibits ovulation and alters the endometrial lining, making it less suitable for implantation.
  • Hormonal Regulation : It reduces endogenous estrogen production, which can be beneficial in conditions like endometriosis by suppressing the growth of ectopic endometrial tissue.
  • Anti-androgenic Properties : Dienogest has shown efficacy in alleviating androgenic symptoms such as acne and hirsutism due to its antagonist activity at androgen receptors .

Pharmacological Effects

Dienogest's pharmacological profile includes:

  • Endometrial Atrophy : Continuous use leads to decreased endometrial thickness, which is beneficial in treating endometriosis.
  • Immunomodulatory Effects : The compound exhibits immunological effects that may help in managing endometrial disorders by modulating local immune responses .
  • Antiangiogenic Effects : Dienogest reduces angiogenesis in endometrial tissues, contributing to its therapeutic effects in endometriosis .

Table 1: Summary of Biological Activities of Dienogest

ActivityDescriptionReference
ContraceptivePrevents ovulation by altering hormonal signals and endometrial receptivity
Endometriosis TreatmentReduces ectopic tissue growth and promotes endometrial atrophy
Anti-androgenicImproves symptoms of acne and hirsutism
ImmunomodulationModulates immune response in endometrial tissues
AntiangiogenicInhibits new blood vessel formation in endometrial tissues

Microbial Transformation Studies

A study on the microbial transformation of dienogest by Mycobacterium smegmatis revealed that it predominantly yielded ring A-aromatized compounds. This suggests potential pathways for metabolic degradation or modification that could influence its pharmacokinetics and efficacy .

Clinical Observations

Clinical studies have demonstrated that dienogest effectively reduces pain associated with endometriosis and improves quality of life for affected individuals. The compound's ability to create a hyperprogestogenic environment has been linked to its therapeutic benefits .

Q & A

Q. What synthetic methodologies are established for 17-cyanomethyl-17-hydroxy-estra-4,9-dien-3-one and its derivatives?

The compound is synthesized via esterification and halogenation reactions. For example, 17β-hydroxy derivatives are treated with acyl chlorides (e.g., 3-phenylpropionyl chloride) in pyridine at low temperatures (-15°C to -18°C) to form esters . Bromination of intermediates like 13-ethyl-17β-hydroxygon-5(10)-en-3-one using pyridine perbromide hydrobromide under nitrogen yields dienone structures . Key steps include solvent selection (pyridine for reactivity) and temperature control to avoid side reactions.

Q. How is structural confirmation performed for this compound derivatives?

Spectroscopic techniques are critical:

  • UV/Vis : Absorbance peaks at 305 nm (ε = 21,600) confirm conjugated dienone systems .
  • IR : Bands at 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (3-ketone), and 1605 cm⁻¹ (aromatic C=C) validate functional groups .
  • Elemental analysis : Matches calculated vs. observed C/H ratios (e.g., C: 80.3% vs. 80.65%) .

Q. What in vitro/in vivo assays evaluate the compound’s estrogen antagonism and anabolic activity?

  • Edgren procedure : Measures estrogen antagonism by comparing uterine weight suppression in rodents vs. progesterone. Compound III (13,17α-diethyl derivative) showed 1,200% activity over progesterone .
  • Hershberger assay : Assesses anabolic effects via levator ani muscle growth in castrated rats. Compound III exhibited 2,100% activity .

Advanced Research Questions

How do substituent variations at C13/C17 impact biological activity? Design strategies to resolve contradictions.

  • C13 ethyl vs. methyl : 13-Ethyl derivatives (e.g., Compound III) show potent estrogen antagonism, while 13-methyl analogs are inactive. This suggests steric and electronic effects at C13 influence receptor binding .
  • C17 alkynylation : 17α-Ethynyl derivatives retain activity, but substitution with bulkier groups (e.g., vinyl) may reduce solubility. SAR studies should prioritize polar substituents to enhance bioavailability .

Q. What experimental approaches resolve discrepancies in progestational vs. anabolic activity data?

  • Clauberg test : Compound V (3-phenylpropionate ester) showed progestational activity (320% of progesterone), while unesterified analogs lacked this effect. This suggests esterification modulates tissue-specific receptor affinity .
  • Controlled hydrolysis studies : Monitor metabolite formation (e.g., free 17β-hydroxy form) to correlate ester stability with sustained vs. acute effects .

Q. How can LC-MS/MS protocols identify and quantify metabolites in preclinical models?

  • Metabolite profiling : Hydroxylation at C17 (e.g., 17-hydroxyestra-4,9-dien-3-one) and further oxidation products are predicted based on structural analogs .
  • Sample preparation : Use enzymatic hydrolysis (β-glucuronidase) for urine/plasma samples, followed by SPE cleanup and MRM transitions for detection .

Q. What formulation strategies optimize pharmacokinetics for sustained anabolic effects?

  • Ester prodrugs : 3-Phenylpropionate and 10-undecenoate esters prolong half-life via slow hydrolysis .
  • Parenteral suspensions : Use carboxymethylcellulose and polyoxyethylene surfactants for stability and controlled release .

Methodological Guidance

  • Synthetic Optimization : Replace pyridine with less toxic solvents (e.g., DMF) while maintaining low-temperature conditions to reduce side reactions .
  • Analytical Validation : Cross-validate spectral data with computational models (e.g., DFT for IR peak assignments) to confirm structural integrity .
  • In Vivo Testing : Use castrated rodent models with standardized dosing (0.5–2.0 mg/kg) to minimize hormonal interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one
Reactant of Route 2
17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.